molecular formula C15H20O2 B066126 1-Desoxyhypnophilin CAS No. 160492-64-8

1-Desoxyhypnophilin

Cat. No. B066126
M. Wt: 232.32 g/mol
InChI Key: QGOYASWEWJQUBT-DTFMEENKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Desoxyhypnophilin is a natural product that is derived from the fungus Hypocrea nigricans. It belongs to the class of compounds known as sesquiterpene quinones, which are known for their diverse biological activities. 1-Desoxyhypnophilin has been found to possess a variety of pharmacological properties, making it an attractive candidate for further research.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-Desoxyhypnophilin, a linear triquinane isolated from the East African mushroom Lentinus crinitus, has been the subject of research mainly due to its promising antimicrobial activity. The first total synthesis of 1-desoxyhypnophilin was achieved, highlighting its potential for therapeutic applications, especially in the realm of antimicrobial treatments (Harrowven, Lucas, & Howes, 2001). This synthesis process involved a ring-closing metathesis reaction combined with a PCC induced oxidative rearrangement to construct a cyclopentenone, which is a critical component of 1-desoxyhypnophilin.

Methodologies in Chemical Synthesis

Further exploration of the chemical synthesis of 1-desoxyhypnophilin includes developing methods for synthesizing 2-cyanobicyclo[3.3.0]oct-1-en-3-ones and 2-substituted bicyclo[3.3.0]oct-1-en-3-ones. This was achieved by assembling three components: cyclobutanones, chloromethyl p-tolyl sulfoxide, and nitriles, with a one-carbon ring expansion of the cyclobutane ring. Such methodologies provide valuable insights into the synthesis of complex organic compounds, with 1-desoxyhypnophilin being a prime example (Kashima, Kawashima, Wakasugi, & Satoh, 2007).

properties

CAS RN

160492-64-8

Product Name

1-Desoxyhypnophilin

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(1S,3R,7R,8R,11S)-5,5,8-trimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecan-10-one

InChI

InChI=1S/C15H20O2/c1-8-11(16)12-15(17-12)6-9-5-13(2,3)7-10(9)14(8,15)4/h9-10,12H,1,5-7H2,2-4H3/t9-,10-,12-,14+,15-/m1/s1

InChI Key

QGOYASWEWJQUBT-DTFMEENKSA-N

Isomeric SMILES

C[C@]12[C@@H]3CC(C[C@@H]3C[C@@]14[C@H](O4)C(=O)C2=C)(C)C

SMILES

CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1)C)C

Canonical SMILES

CC1(CC2CC34C(O3)C(=O)C(=C)C4(C2C1)C)C

synonyms

1-desoxy-hypnophilin
1-desoxyhypnophilin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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